molecular formula C20H26N4O2 B2883734 3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline CAS No. 2380071-53-2

3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline

Cat. No.: B2883734
CAS No.: 2380071-53-2
M. Wt: 354.454
InChI Key: GMZXSAOUYIDUTB-UHFFFAOYSA-N
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Description

3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline: is a complex organic compound with the molecular formula C20H26N4O2 and a molecular weight of 354.454 g/mol This compound is of interest due to its unique structure, which combines a dimethylamino group, a phenyl ring, an ethylpyrimidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylaniline with a suitable electrophile to introduce the dimethylamino group onto the phenyl ring.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring through a cyclization reaction, often using a suitable base and solvent.

    Coupling with Ethylpyrimidinyl Group: The final step involves coupling the piperidine intermediate with an ethylpyrimidinyl group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline: has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline: can be compared with other similar compounds, such as:

    4,4’-Dichlorobenzophenone: An organic compound with a similar phenyl ring structure but different functional groups.

    Intermetallic Compounds: Although not directly related, intermetallic compounds also exhibit unique properties due to their complex structures.

The uniqueness of This compound

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-4-15-13-21-20(22-14-15)26-18-8-10-24(11-9-18)19(25)16-6-5-7-17(12-16)23(2)3/h5-7,12-14,18H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZXSAOUYIDUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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